![molecular formula C10H16N2 B1340853 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine CAS No. 246258-97-9](/img/structure/B1340853.png)
1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves multi-step pathways. For instance, a related compound, “1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole”, was synthesized via a multi-step pathway starting from 2-iodoaniline . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine” can be analyzed using techniques such as 1H-NMR, 13C-NMR, and ESI-MS . A related compound, “(3-(Aminomethyl)phenyl)boronic acid hydrochloride”, has a molecular formula of C7H11BClNO2 and a molecular weight of 187.43 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine” can be complex. For example, a study used the AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine” can be determined using various analytical techniques. For instance, a related compound, “(3-(Aminomethyl)phenyl)boronic acid hydrochloride”, has a molecular weight of 187.43 g/mol .
Scientific Research Applications
Neuropharmacological Insights
- Role of Dimethyltryptamine in Neuroprotection and Immunity : Research into dimethyltryptamine (DMT), a compound structurally similar to 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine, indicates it plays a significant role beyond its psychotropic effects. DMT, as an endogenous ligand of the sigma-1 receptor, suggests potential in cellular protection, regeneration, and immunity. Its physiological significance is underscored by an active uptake process from peripheral sources to neurons, emphasizing the broader biological functions of such compounds (Frecska et al., 2013).
Chemical and Synthetic Applications
- Discovery of Arylethylamine Derivatives : Studies on arylethylamines, including derivatives of 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine, highlight the vast array of mood and behavior altering chemicals within this category. These compounds, through their chemical synthesis, have been used for their psychotropic effects, demonstrating the intricate chemistry and potential therapeutic applications of such molecules (Freeman & Alder, 2002).
Pharmacological and Biological Activities
- Antioxidant Properties of Derivatives : Research into aminoethylcysteine ketimine decarboxylated dimer, a derivative, reveals its significant antioxidant properties. It interacts with various reactive oxygen and nitrogen species, showing antioxidant activity comparable to Vitamin E and superior to other hydrophilic antioxidants. Such findings underscore the therapeutic potential of compounds related to 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine in mitigating oxidative stress (Macone et al., 2011).
Therapeutic Research
- Potential in Psychotherapy : A review of MDMA-assisted psychotherapy, which involves compounds within the same structural family as 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine, suggests potential therapeutic applications beyond traditional psychotropic uses. Research focuses on treating conditions such as PTSD, highlighting the evolving understanding and clinical applications of these compounds (Sessa et al., 2019).
properties
IUPAC Name |
[3-[(dimethylamino)methyl]phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVDYPSBXVIIAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585491 | |
Record name | 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine | |
CAS RN |
246258-97-9 | |
Record name | 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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